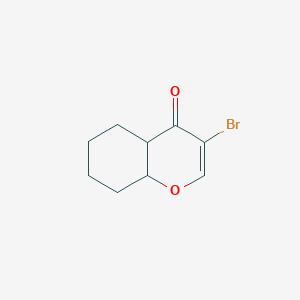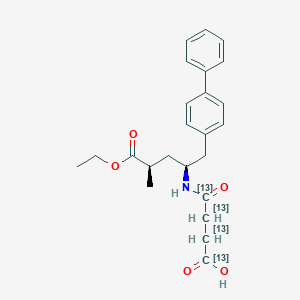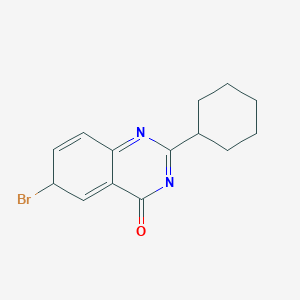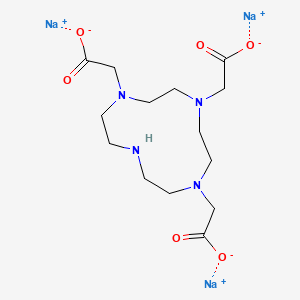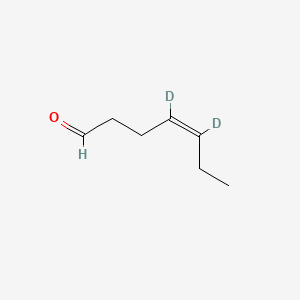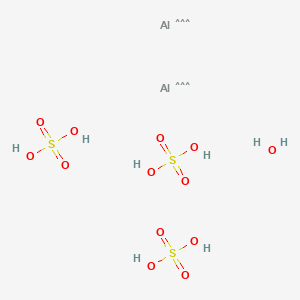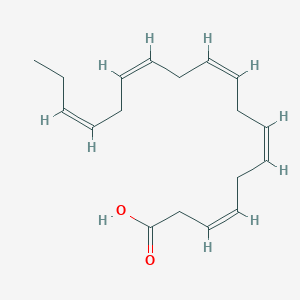
3Z,6Z,9Z,12Z,15Z-octadecapentaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
All-cis-3,6,9,12,15-octadecapentaenoic acid is an unsaturated fatty acid that can be isolated from the unicellular alga Gymnodinium kowalevskii . It is a rare polyunsaturated fatty acid with the molecular formula C18H26O2 and a molecular weight of 274.40 g/mol . This compound is of significant interest due to its unique structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
All-cis-3,6,9,12,15-octadecapentaenoic acid can be synthesized using a modified method of iodolactonization from docosahexaenoic acid (all-cis-4,7,10,13,16,19-docosahexaenoic acid) . The synthesis involves the conversion of docosahexaenoic acid to the desired octadecapentaenoic acid through a series of chemical reactions, including desaturation and chain shortening.
Industrial Production Methods
Industrial production of all-cis-3,6,9,12,15-octadecapentaenoic acid is primarily achieved through the extraction from marine microalgae such as Gymnodinium kowalevskii . The extraction process involves the cultivation of the algae, followed by lipid extraction and purification to isolate the desired fatty acid.
Analyse Chemischer Reaktionen
Types of Reactions
All-cis-3,6,9,12,15-octadecapentaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated fatty acid.
Substitution: Substitution reactions can occur at the double bonds, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen gas for reduction, and halogens for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of all-cis-3,6,9,12,15-octadecapentaenoic acid. These derivatives can have different biological activities and properties compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
All-cis-3,6,9,12,15-octadecapentaenoic acid has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions.
Biology: Research on its role in cellular metabolism and its effects on cell membranes.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of all-cis-3,6,9,12,15-octadecapentaenoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function . It is metabolized by enzymes such as Δ3, Δ2-enoyl-CoA isomerase, which converts it to other bioactive fatty acids like octadecatetraenoic acid and eicosapentaenoic acid . These metabolites can interact with various molecular targets and pathways, including anti-inflammatory and antioxidant pathways.
Vergleich Mit ähnlichen Verbindungen
All-cis-3,6,9,12,15-octadecapentaenoic acid is unique compared to other similar polyunsaturated fatty acids due to its specific structure and the number of double bonds. Similar compounds include:
All-cis-5,8,11,14,17-eicosapentaenoic acid (EPA): A well-known omega-3 fatty acid with five double bonds.
All-cis-4,7,10,13,16,19-docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.
All-cis-6,9,12,15-octadecatetraenoic acid: A fatty acid with four double bonds.
These compounds share some biological activities but differ in their specific effects and applications due to variations in their structures.
Eigenschaften
Molekularformel |
C18H26O2 |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
(3Z,6Z,9Z,12Z,15Z)-octadeca-3,6,9,12,15-pentaenoic acid |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12-,16-15- |
InChI-Schlüssel |
LYJOUWBWJDKKEF-JLNKQSITSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC(=O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-6-fluoro-4-oxo-1-(2,2,3,3-tetradeuteriocyclopropyl)quinoline-3-carboxylic acid;hydrochloride](/img/structure/B12362266.png)
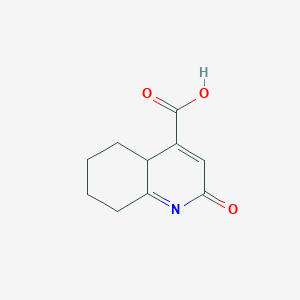
![Ditert-butyl 2-imino-4a,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepine-5,8-dicarboxylate](/img/structure/B12362278.png)
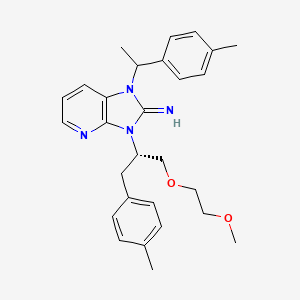
![1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B12362281.png)

![4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12362293.png)
